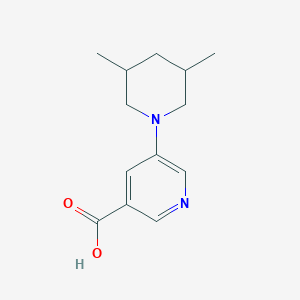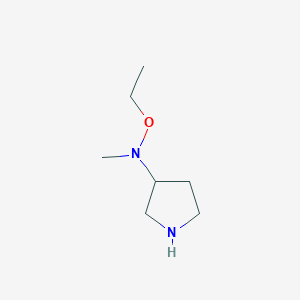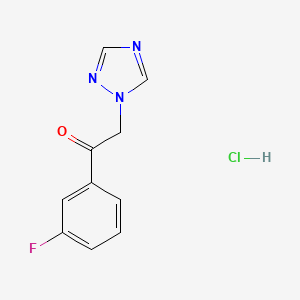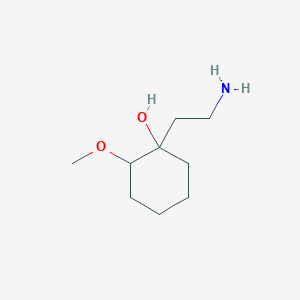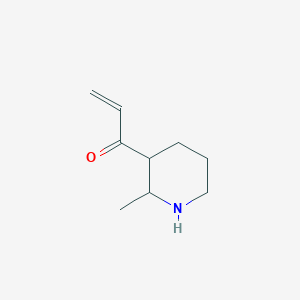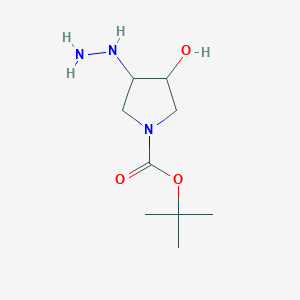![molecular formula C8H12N4 B13168540 1-[2-(Pyridin-3-yl)ethyl]guanidine](/img/structure/B13168540.png)
1-[2-(Pyridin-3-yl)ethyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Pyridin-3-yl)ethyl]guanidine is a chemical compound with the molecular formula C8H12N4 It consists of a guanidine group attached to a pyridine ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Pyridin-3-yl)ethyl]guanidine typically involves the reaction of pyridine derivatives with guanidine. One common method is the reaction of 2-(pyridin-3-yl)ethylamine with cyanamide under basic conditions to form the desired guanidine derivative . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Pyridin-3-yl)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Various substituted guanidine derivatives.
Scientific Research Applications
1-[2-(Pyridin-3-yl)ethyl]guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity
Mechanism of Action
The mechanism of action of 1-[2-(Pyridin-3-yl)ethyl]guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, affecting their function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)guanidine
- 3-(Pyridin-4-yl)guanidine
- 4-(Pyridin-3-yl)guanidine
Uniqueness
1-[2-(Pyridin-3-yl)ethyl]guanidine is unique due to the specific positioning of the ethyl chain and guanidine group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct biological activities and applications compared to other similar compounds .
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-(2-pyridin-3-ylethyl)guanidine |
InChI |
InChI=1S/C8H12N4/c9-8(10)12-5-3-7-2-1-4-11-6-7/h1-2,4,6H,3,5H2,(H4,9,10,12) |
InChI Key |
MFIWODHTWHRDIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13168459.png)
![2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13168465.png)

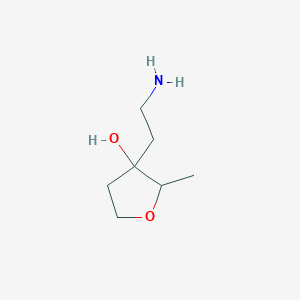
![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)
